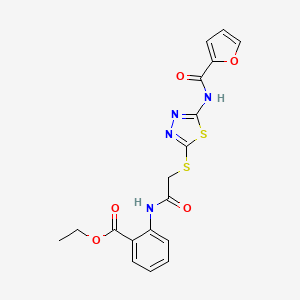

Ethyl 2-(2-((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "Ethyl 2-(2-((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate" is a complex organic molecule that likely contains a furan ring, a thiadiazole moiety, and a benzoate ester group. The structure suggests a multifaceted chemistry with potential for various chemical reactions and interactions due to the presence of multiple reactive sites.

Synthesis Analysis

The synthesis of related compounds often involves the cyclization of various precursors. For instance, the synthesis of ethyl 4-(1,2,3-thiadiazol-4-yl)-5-methylfuran-2-carboxylate was achieved by cyclization of carboethoxyhydrazone under Hurd–Mori reaction conditions, followed by bromination . Similarly, compounds with a thiadiazole ring have been synthesized by reacting ethyl 2-(benzo[d]thazol-2-yl)acetate with different nucleophiles . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of related compounds shows that the thiadiazole and furan rings are stable and retained during various chemical transformations . The stability of these rings is crucial as they form the core of the compound's structure. The planarity of the imidazo[1,2-a]benzo[4,5]furo[2,3-d]pyrimidine ring system in a related compound suggests that the compound may also exhibit a degree of planarity in its core structure .

Chemical Reactions Analysis

The reactivity of similar compounds with nucleophiles has been extensively studied. For example, ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate reacts with various N-, S-, O-, and P-nucleophiles to form substitution products . The furylthiadiazole fragment remains stable during these reactions. The compound may also undergo similar nucleophilic substitution reactions, given the presence of potential leaving groups and nucleophilic sites.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of "this compound" are not provided, related compounds exhibit interesting properties. For instance, the crystal packing of a related compound is stabilized by weak intermolecular C—H⋯O interactions . The solubility, melting points, and stability of such compounds can be influenced by the presence of various functional groups and the overall molecular conformation.

Wissenschaftliche Forschungsanwendungen

Chemical Transformations and Synthesis

The study of thiadiazole derivatives, including compounds similar to Ethyl 2-(2-((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate, reveals significant chemical transformations. For instance, derivatives of 2-substituted 5-(1,2,3-thiadiazol-4-yl)-3-furoic acid demonstrate the potential for ring-opening reactions under the influence of bases, leading to the formation of various structurally distinct molecules. These transformations highlight the compound's versatility in synthesizing diverse chemical entities with potential applications in medicinal chemistry and materials science (Maadadi et al., 2017).

Glycosidase Inhibitory Activities

Further research into similar thiadiazole and furoate derivatives has uncovered their glycosidase inhibitory activities. These compounds have been identified as selective α-L-fucosidase and β-galactosidase inhibitors, which could be beneficial for treating disorders related to glycosidase enzyme dysfunction. Such inhibitors could have therapeutic implications in diseases where the modulation of glycosidase activity is beneficial (Moreno‐Vargas et al., 2003).

Nucleophilic Reactions

The reactivity of thiadiazole-furan derivatives towards nucleophiles has been explored, showing that these compounds can undergo various nucleophilic substitution reactions. This reactivity is instrumental in synthesizing new molecules with potential biological activity. The stability of the furylthiadiazole fragment in these reactions opens avenues for designing molecules with specific functional groups, thereby expanding the compound's utility in synthetic organic chemistry (Remizov et al., 2015).

Insecticidal Properties

Innovative heterocycles incorporating a thiadiazole moiety have been synthesized and assessed for insecticidal activity against the cotton leafworm, Spodoptera littoralis. This research indicates the potential of thiadiazole derivatives for agricultural applications, specifically as novel insecticides. The structural modifications introduced in these derivatives could enhance their efficacy and selectivity, contributing to safer and more environmentally friendly pest control solutions (Fadda et al., 2017).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as thiazole derivatives, have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Furan-carboxamide derivatives have been identified as novel inhibitors of lethal h5n1 influenza a virus .

Biochemical Pathways

Furan carboxamides have been used as model compounds to study the competition between two modes of indirect photochemistry .

Result of Action

Furan-carboxamide derivatives have shown inhibitory activity against the h5n1 virus .

Action Environment

Furan carboxamides have been used as model compounds to study the competition between two modes of indirect photochemistry, suggesting that light exposure could potentially influence their activity .

Eigenschaften

IUPAC Name |

ethyl 2-[[2-[[5-(furan-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O5S2/c1-2-26-16(25)11-6-3-4-7-12(11)19-14(23)10-28-18-22-21-17(29-18)20-15(24)13-8-5-9-27-13/h3-9H,2,10H2,1H3,(H,19,23)(H,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNBCZFQLZCHMTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1S,2R)-2-(Dimethylamino)cyclopentyl]methanol](/img/structure/B2533031.png)

![(Z)-1,2-diphenyl-4-(2-(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)hydrazono)cyclopent-2-enol](/img/structure/B2533036.png)

![1-(4-fluorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2533038.png)

![4-(3,5-Dimethylpyrazol-1-yl)-6-[2-(dimethylsulfamoylamino)ethylamino]pyrimidine](/img/structure/B2533043.png)